6-amino-1-(4-metoxifenil)pirimidina-2,4(1H,3H)-diona

Descripción general

Descripción

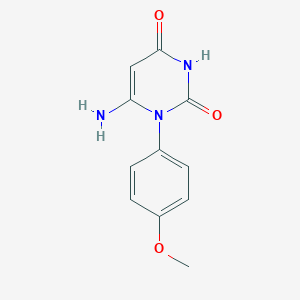

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 6th position, a methoxyphenyl group at the 1st position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, studies have shown that 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. One study demonstrated its efficacy against specific cancer cell lines, suggesting a pathway for further exploration in cancer therapeutics .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that it exhibits inhibitory effects against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .

3. Anti-inflammatory Effects

Preliminary research points to the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |

| Study B | Antimicrobial Properties | Showed significant antibacterial activity against E. coli and S. aureus. |

| Study C | Anti-inflammatory Effects | Indicated reduction in cytokine levels in experimental models of inflammation. |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired pyrimidine derivative.

Another method involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Cyclization: Heating with appropriate reagents under reflux conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Cyclization: Formation of fused heterocyclic compounds with extended ring systems.

Mecanismo De Acción

The mechanism of action of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.

Comparación Con Compuestos Similares

Similar Compounds

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the methoxy group, which may affect its biological activity and solubility.

6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of a methoxy group, which can influence its reactivity and pharmacokinetic properties.

6-amino-1-(4-nitrophenyl)pyrimidine-2,4(1H,3H)-dione: The presence of a nitro group can significantly alter its electronic properties and biological activity.

Uniqueness

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can enhance its solubility and potentially improve its pharmacokinetic properties. The methoxy group can also influence the compound’s electronic properties, making it a valuable scaffold for the development of new therapeutic agents.

Actividad Biológica

6-Amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 60664-01-9, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's molecular formula is C11H11N3O3, and it has a molecular weight of 233.22 g/mol. The presence of the methoxy group and the amino functionality contributes to its diverse pharmacological properties.

Chemical Structure

The structure of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is characterized by a pyrimidine ring substituted with an amino group and a methoxyphenyl moiety. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activity. For instance, research suggests that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. In particular, derivatives similar to 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione have shown promising results against gastric adenocarcinoma and other malignancies.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | AGS (gastric) | 53.02 |

| Other pyrimidine derivatives | HeLa | Varies |

| 5-Hydroxymethylpyrimidine derivatives | K562 | Varies |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound's effectiveness against AGS cells suggests its potential as a therapeutic agent in treating gastric cancer.

Antimicrobial Activity

In addition to its anticancer properties, 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been evaluated for antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6-Amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | Enterococcus faecalis | 16 |

| Other pyrimidine derivatives | Staphylococcus aureus | Varies |

The Minimum Inhibitory Concentration (MIC) values highlight the compound's potential as an antibacterial agent.

The biological activity of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is believed to involve multiple mechanisms:

- Inhibition of DNA synthesis : Similar compounds interfere with nucleic acid synthesis in cancer cells.

- Disruption of cellular metabolism : By targeting specific enzymes involved in metabolic pathways.

Case Studies

Several case studies have investigated the biological effects of similar pyrimidine derivatives:

- Study on Gastric Cancer : A study demonstrated that modifications in the pyrimidine core significantly enhanced anticancer activity against AGS cells.

- Antibacterial Efficacy : Research indicated that compounds with methoxy substitutions exhibited increased activity against Enterococcus faecalis compared to their unsubstituted counterparts.

Propiedades

IUPAC Name |

6-amino-1-(4-methoxyphenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKBISQRMLJVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210515 | |

| Record name | 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731440 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60664-01-9 | |

| Record name | 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60664-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.